2-[5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-[(2-chlorobenzyl)oxy]-4-ethylphenol
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Overview
Description
2-[5-AMINO-4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]-5-[(2-CHLOROPHENYL)METHOXY]-4-ETHYLPHENOL is a complex organic compound that features a thiazole ring, a pyrazole ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-AMINO-4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]-5-[(2-CHLOROPHENYL)METHOXY]-4-ETHYLPHENOL typically involves multiple steps, starting with the formation of the thiazole and pyrazole rings. The thiazole ring can be synthesized by reacting 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines . The pyrazole ring is then formed through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-AMINO-4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]-5-[(2-CHLOROPHENYL)METHOXY]-4-ETHYLPHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution of the chlorine atom could yield various substituted derivatives.
Scientific Research Applications
2-[5-AMINO-4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]-5-[(2-CHLOROPHENYL)METHOXY]-4-ETHYLPHENOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[5-AMINO-4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]-5-[(2-CHLOROPHENYL)METHOXY]-4-ETHYLPHENOL involves its interaction with molecular targets such as enzymes and receptors. The thiazole and pyrazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The phenol group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
2-[5-AMINO-4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]-5-[(2-CHLOROPHENYL)METHOXY]-4-ETHYLPHENOL is unique due to its combination of a thiazole ring, a pyrazole ring, and a phenol group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H21ClN4O2S |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
2-[3-amino-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-5-[(2-chlorophenyl)methoxy]-4-ethylphenol |
InChI |
InChI=1S/C22H21ClN4O2S/c1-3-13-8-15(20-19(21(24)27-26-20)22-25-12(2)11-30-22)17(28)9-18(13)29-10-14-6-4-5-7-16(14)23/h4-9,11,28H,3,10H2,1-2H3,(H3,24,26,27) |
InChI Key |
FRCXWHSNKYENFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1OCC2=CC=CC=C2Cl)O)C3=C(C(=NN3)N)C4=NC(=CS4)C |
Origin of Product |
United States |
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